2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

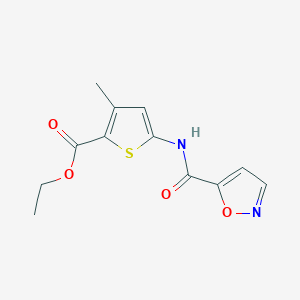

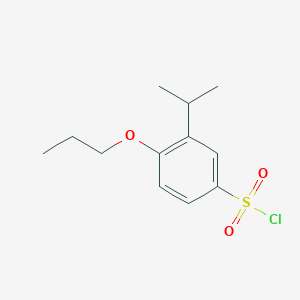

2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H10FNO2S . It has a molecular weight of 215.25 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is 1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a solid at room temperature . Its melting point is between 100-101 degrees Celsius .Scientific Research Applications

Polymorphism in Aromatic Sulfonamides

Fluorine substitution in aromatic sulfonamides, such as "2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide," plays a crucial role in their polymorphism, affecting their physical and chemical properties. This characteristic is essential for designing materials with specific crystalline structures and properties. For instance, the study of polymorphism in aromatic sulfonamides with fluorine groups has revealed the influence of fluorine on the formation of polymorphs or pseudopolymorphs, which could be leveraged in pharmaceuticals and materials science to tailor the solubility, stability, and bioavailability of compounds (Terada et al., 2012).

Synthesis and Fluoroalkylation

Fluorinated sulfonamides are involved in novel synthetic pathways, such as the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides. This process utilizes fluorinated sulfinate salts as radical precursors, demonstrating the role of fluorinated sulfonamides in facilitating complex chemical transformations. Such methods are valuable for developing new fluorinated molecules, potentially leading to advanced materials and pharmaceuticals (He et al., 2015).

Fuel Cell Applications

The incorporation of fluorenyl groups in sulfonated block copolymers, including those related to fluorinated sulfonamides, has been explored for fuel cell applications. These materials show promising proton conductivity and stability, making them suitable for use in fuel cell membranes. The research on such copolymers highlights the potential of fluorinated sulfonamides in the development of energy-related applications, offering alternatives to traditional materials with enhanced performance (Bae et al., 2009).

Synthesis of Conjugated Fluoro Enynes

The stereoselective synthesis of conjugated fluoro enynes, leveraging the properties of fluorinated sulfonamides, is significant in organic chemistry. These compounds have diverse applications, including in the development of new pharmaceuticals and materials with unique electronic properties. The ability to precisely control the fluorination and stereochemistry of these compounds opens up new avenues in synthetic chemistry (Kumar & Zajc, 2012).

Environmental and Analytical Chemistry

The study of fluorinated sulfonamides, including their environmental behavior and detection, is crucial in environmental science. These compounds, due to their persistence and potential bioaccumulative nature, require careful study to understand their impact on ecosystems and human health. Research into the detection and analysis of fluorinated organics in environmental samples is essential for monitoring and managing their presence (Martin et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name |

2-fluoro-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKYXGWQIMWPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)

![Tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide](/img/structure/B2536698.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)

![N-(3,4-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2536702.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2536708.png)

![5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2536709.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2536712.png)

![1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2536713.png)